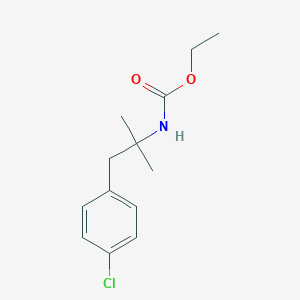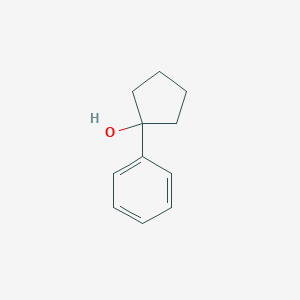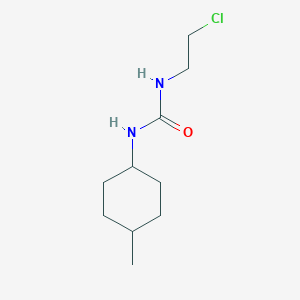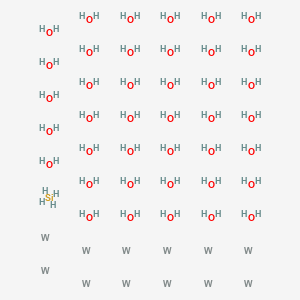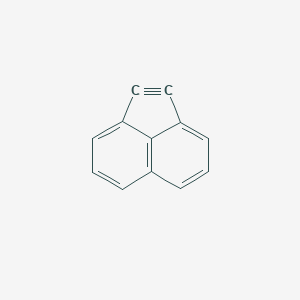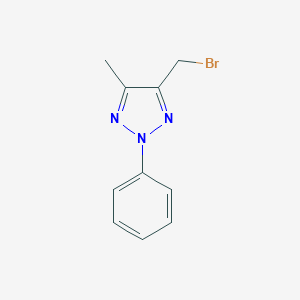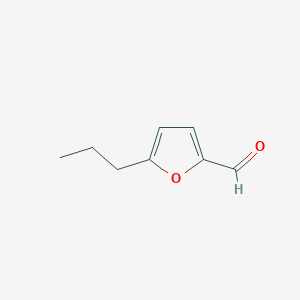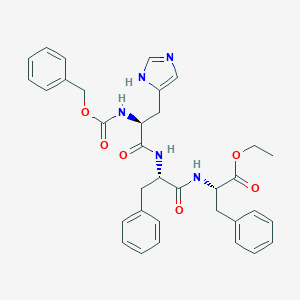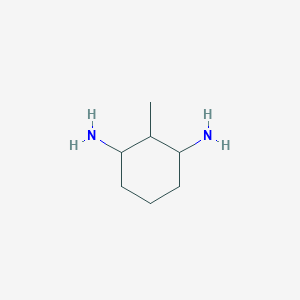
2-Methylcyclohexane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcyclohexane-1,3-diamine (MCDA) is a diamine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MCDA is a cyclic diamine with a molecular weight of 142.25 g/mol and a boiling point of 220-222°C. This compound is used as a building block in various organic synthesis reactions and has been studied extensively for its biological activity.
作用机制
The mechanism of action of 2-Methylcyclohexane-1,3-diamine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 2-Methylcyclohexane-1,3-diamine has been found to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
生化和生理效应
2-Methylcyclohexane-1,3-diamine has been found to exhibit various biochemical and physiological effects in animal models. 2-Methylcyclohexane-1,3-diamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit cardioprotective effects by reducing oxidative stress and improving heart function.
实验室实验的优点和局限性
2-Methylcyclohexane-1,3-diamine has several advantages for use in laboratory experiments. 2-Methylcyclohexane-1,3-diamine is readily available and can be synthesized using simple synthetic methods. Additionally, 2-Methylcyclohexane-1,3-diamine exhibits low toxicity and is relatively stable, making it suitable for use in various biological assays. However, one limitation of 2-Methylcyclohexane-1,3-diamine is that it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Methylcyclohexane-1,3-diamine. One potential area of research is the development of novel 2-Methylcyclohexane-1,3-diamine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-Methylcyclohexane-1,3-diamine and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the safety and toxicity of 2-Methylcyclohexane-1,3-diamine in animal models and humans.
合成方法
The synthesis of 2-Methylcyclohexane-1,3-diamine involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a condensation reaction, where the carbonyl group of the ketone reacts with the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the 2-Methylcyclohexane-1,3-diamine product.
科学研究应用
2-Methylcyclohexane-1,3-diamine has been extensively studied for its biological activity and has been found to exhibit various pharmacological effects. 2-Methylcyclohexane-1,3-diamine has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
13897-56-8 |
|---|---|
产品名称 |
2-Methylcyclohexane-1,3-diamine |
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
2-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |
InChI 键 |
KHBBRIBQJGWUOW-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N)N |
规范 SMILES |
CC1C(CCCC1N)N |
其他 CAS 编号 |
13897-56-8 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




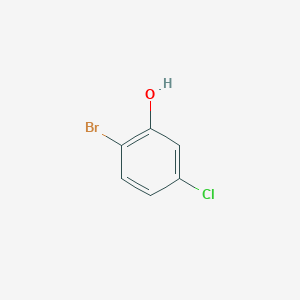
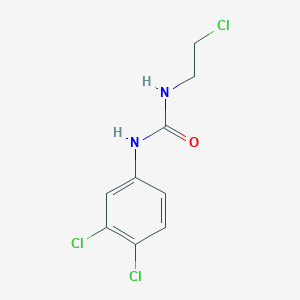
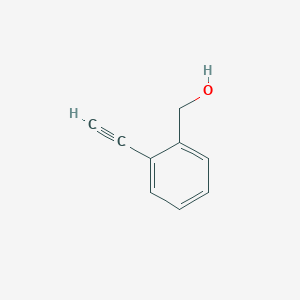
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
